molecular formula C15H11N7 B11700167 (E)-3-(2-(Pyridin-2-ylmethylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole

(E)-3-(2-(Pyridin-2-ylmethylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11700167
M. Wt: 289.29 g/mol
InChI Key: ONGVWUJNJJKTFU-RQZCQDPDSA-N
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Description

2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazinoindole moiety fused with a pyridine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This reaction proceeds through the formation of a dihydropyridine intermediate, which is then oxidized to form the pyridine ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of aqueous micelles catalyzed by p-toluenesulfonic acid under ultrasonic irradiation have been explored to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Properties

Molecular Formula

C15H11N7

Molecular Weight

289.29 g/mol

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C15H11N7/c1-2-7-12-11(6-1)13-14(18-12)19-15(22-20-13)21-17-9-10-5-3-4-8-16-10/h1-9H,(H2,18,19,21,22)/b17-9+

InChI Key

ONGVWUJNJJKTFU-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=CC=N4

Origin of Product

United States

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